molecular formula C25H18FN3O3 B2546645 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-47-8

5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2546645
CAS No.: 866588-47-8
M. Wt: 427.435
InChI Key: XKTPEYKRMHHFAF-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroaromatic systems combining quinoline, pyrazole, and dioxolane moieties. Its core structure features a quinoline scaffold fused with a [1,3]dioxolo ring at positions 4,5-g and a pyrazolo ring at positions 4,3-c. Key substituents include:

  • 4-Methoxyphenyl group at position 3: Electron-donating methoxy group enhances solubility and modulates electronic interactions.

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPEYKRMHHFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FNO3C_{21}H_{18}FNO_3 with a molecular weight of approximately 383.4 g/mol. The unique structure features a pyrazoloquinoline core, which is known for its diverse biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC21H18FNO3
Molecular Weight383.4 g/mol
IUPAC NameThis compound
InChI KeyUFSKTUNBJNLXFF-UHFFFAOYSA-N

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a key mechanism for their anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound IDIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production
2iNot specifiedInhibition of iNOS and COX-2
2mNot specifiedInhibition of iNOS and COX-2

Anticancer Potential

Another significant area of research focuses on the anticancer properties of this class of compounds. Pyrazoloquinolines have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

A specific study highlighted that certain pyrazolo[4,3-c]quinoline derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression . The presence of fluorine and methoxy groups enhances their interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds within this class inhibit key enzymes such as iNOS and COX-2, which are pivotal in inflammatory responses.
  • Cell Cycle Regulation : They may affect the expression levels of proteins involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their cytotoxic effects against cancer cells.

Case Studies

  • Study on Anti-inflammatory Properties : A comprehensive study examined the effects of various pyrazolo[4,3-c]quinoline derivatives on NO production in RAW 264.7 cells. The results indicated that structural modifications significantly influenced their inhibitory potency .
  • Anticancer Activity Evaluation : Another investigation focused on the anticancer potential of pyrazoloquinolines against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with significant induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Fused Ring System Molecular Formula Key Differences References
Target Compound : 5-(3-Fluorobenzyl)-3-(4-Methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline 3-Fluorobenzyl (position 5), 4-Methoxyphenyl (position 3) [1,3]dioxolo[4,5-g] C₂₆H₁₉FN₂O₃ Reference compound for comparison.
3-(4-Chlorophenyl)-5-(3-Fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline 4-Chlorophenyl (position 3) [1,3]dioxolo[4,5-g] C₂₅H₁₆ClFN₂O₂ Chloro substituent (electron-withdrawing) reduces solubility vs. methoxy. Higher lipophilicity may enhance membrane permeability.
3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 4-Ethylphenyl (position 3) [1,4]dioxino[2,3-g] C₂₇H₂₂FN₃O₂ [1,4]dioxino ring (vs. [1,3]dioxolo) increases ring strain. Ethyl group enhances lipophilicity, potentially altering pharmacokinetics.
3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-(3-Methoxybenzyl)-5H-Pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl (position 3), additional methoxy groups (positions 7,8) Pyrazolo[4,3-c]quinoline C₂₈H₂₆N₂O₄ Ethoxy and methoxy groups improve solubility. Additional methoxy substituents may sterically hinder target binding.

Key Observations :

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility and polar interactions but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., chloro): Increase lipophilicity and membrane permeability but may reduce bioavailability.

Fused Ring Systems: [1,3]dioxolo (target compound): Smaller ring size may improve conformational rigidity and target selectivity.

Synthetic Accessibility :

  • Chloro and methoxy substituents are typically introduced via nucleophilic aromatic substitution or Ullmann coupling .
  • Ethyl and ethoxy groups may require alkylation or Friedel-Crafts reactions, increasing synthetic complexity .

Research Implications

While the evidence lacks explicit bioactivity data, structural comparisons suggest:

  • The target compound ’s 4-methoxyphenyl group balances solubility and electronic effects, making it a promising lead for further optimization.
  • Chloro-substituted analogs () may be prioritized for CNS targets due to enhanced lipophilicity.
  • Ethyl-substituted derivatives () warrant evaluation in hydrophobic binding pockets.

Future studies should focus on synthesizing these analogs and evaluating their pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Time (h)Key AdvantagesReferences
Microwave-assisted70–752–4High efficiency, low byproducts
Traditional reflux50–6012–24Scalability

How is the compound structurally characterized to confirm purity and identity?

Q. Basic Research Focus

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ 5.2–5.5 ppm, CH₂), methoxyphenyl (δ 3.8 ppm, OCH₃), and quinoline protons (δ 7.5–8.5 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 486.15) .

X-ray Crystallography : Resolves bond angles and torsional strain in the dioxolo-pyrazoloquinoline framework .

Advanced Note : Discrepancies in NMR data (e.g., split peaks) may arise from rotamers; variable-temperature NMR or DFT calculations can resolve these .

What methodologies are used to evaluate its biological activity and mechanism of action?

Q. Basic Research Focus

In Vitro Assays :

  • Anticancer : MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HepG2) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ < 1 μM for EGFR) .

Target Identification :

  • SPR (Surface Plasmon Resonance) : Measures binding affinity (KD) to recombinant proteins .
  • CRISPR-Cas9 Knockout : Validates target genes in resistant cell lines .

Advanced Note : Contradictory IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., Western blot for protein expression) to confirm .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

Systematic Substitution :

  • Replace 3-fluorobenzyl with chloro-/methoxybenzyl to assess electronic effects .
  • Modify the methoxyphenyl group’s position (e.g., 3-methoxy vs. 4-methoxy) .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction motifs .

In Vivo Validation : PK/PD studies in rodent models to correlate structural changes with bioavailability .

Q. Table 2: SAR Trends in Analogues

Substituent ModificationBiological ImpactReferences
Fluorine → ChlorineIncreased cytotoxicity (IC₅₀ ↓20%)
Methoxy → EthoxyImproved solubility (LogP ↓0.5)

How can computational methods predict target interactions and optimize binding affinity?

Q. Advanced Research Focus

Molecular Docking : AutoDock Vina or Glide screens against kinase domains (e.g., PDB: 1M17). Fluorobenzyl shows hydrophobic packing in the ATP-binding pocket .

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes (e.g., fluorine → trifluoromethyl improves ΔG by −1.2 kcal/mol) .

How to address contradictions in reported solubility and stability data?

Q. Advanced Research Focus

Solubility Analysis :

  • HPLC-UV : Quantify solubility in PBS (pH 7.4) vs. DMSO. Discrepancies may arise from aggregation .
  • DLS (Dynamic Light Scattering) : Detects nanoaggregates at >100 μM .

Stability Studies :

  • Forced degradation under UV light or acidic conditions (0.1 M HCl) identifies labile groups (e.g., dioxolo ring cleavage) .

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